3-(4-chlorophenyl)-5-ethyl-N-(furan-2-ylmethyl)-1-methyl-1H-indole-2-carboxamide
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Overview
Description
3-(4-chlorophenyl)-5-ethyl-N-(2-furylmethyl)-1-methyl-1H-indole-2-carboxamide is a complex organic compound with a unique structure that includes a chlorophenyl group, an ethyl group, a furylmethyl group, and an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-ethyl-N-(2-furylmethyl)-1-methyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated indole in the presence of a palladium catalyst.
Addition of the Ethyl Group: The ethyl group can be added through an alkylation reaction using ethyl halides.
Attachment of the Furylmethyl Group: The furylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using furylmethyl chloride and an appropriate Lewis acid catalyst.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the indole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-5-ethyl-N-(2-furylmethyl)-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
3-(4-chlorophenyl)-5-ethyl-N-(2-furylmethyl)-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-ethyl-N-(2-furylmethyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-N-(2-furylmethyl)acrylamide
- 2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide
Uniqueness
3-(4-chlorophenyl)-5-ethyl-N-(2-furylmethyl)-1-methyl-1H-indole-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its indole core is a common motif in many biologically active compounds, making it a valuable scaffold for drug development.
Properties
Molecular Formula |
C23H21ClN2O2 |
---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-ethyl-N-(furan-2-ylmethyl)-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C23H21ClN2O2/c1-3-15-6-11-20-19(13-15)21(16-7-9-17(24)10-8-16)22(26(20)2)23(27)25-14-18-5-4-12-28-18/h4-13H,3,14H2,1-2H3,(H,25,27) |
InChI Key |
ZLTQTWPBNBIFNU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=C2C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=CO4)C |
Origin of Product |
United States |
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